(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate
Overview
Description
(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is a chiral piperidine derivative commonly used in organic synthesis. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often employed to protect amine functionalities during chemical reactions. The presence of the hydroxyl group and the ethyl ester makes it a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Protection: The amine group of the piperidine is protected using a Boc anhydride in the presence of a base such as triethylamine.
Hydroxylation: The protected piperidine is then subjected to hydroxylation using an appropriate oxidizing agent.
Esterification: The hydroxylated product is esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then undergo various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the reactants used.
Scientific Research Applications
(2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate is utilized in several fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The compound itself may not have a direct mechanism of action but serves as a building block in the synthesis of other molecules. The mechanism of action would depend on the final product synthesized from this intermediate. Typically, the Boc group protects the amine during reactions, preventing unwanted side reactions.
Comparison with Similar Compounds
(2R,4R)-Ethyl 4-hydroxypiperidine-2-carboxylate: Lacks the Boc protecting group.
(2R,4R)-Methyl 1-Boc-4-hydroxypiperidine-2-carboxylate: Has a methyl ester instead of an ethyl ester.
(2R,4R)-Ethyl 1-Boc-4-aminopiperidine-2-carboxylate: Has an amino group instead of a hydroxyl group.
Uniqueness: The presence of both the Boc protecting group and the ethyl ester makes (2R,4R)-Ethyl 1-Boc-4-hydroxypiperidine-2-carboxylate particularly useful in multi-step organic syntheses, providing stability and versatility.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R,4R)-4-hydroxypiperidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)10-8-9(15)6-7-14(10)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUGBQXPZDHWHV-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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